

# 3-Cyclohexylmorpholine chemical properties and structure

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## Compound of Interest

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An In-depth Technical Guide to **3-Cyclohexylmorpholine**: Structure, Properties, and Synthetic Protocols

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-Cyclohexylmorpholine**, a heterocyclic compound featuring a morpholine core substituted with a cyclohexyl group at the 3-position. While specific experimental data for this molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer insights for researchers, scientists, and professionals in drug development. The guide covers the molecule's structural and stereochemical properties, predicted physicochemical characteristics, plausible synthetic routes with detailed protocols, and expected analytical signatures in modern spectroscopy. Furthermore, it contextualizes the potential utility of **3-Cyclohexylmorpholine** within medicinal chemistry by examining the well-documented roles of the morpholine scaffold as a privileged pharmacophore.

## Introduction to 3-Cyclohexylmorpholine

**3-Cyclohexylmorpholine** (CAS: 1270476-30-6) is a saturated heterocyclic compound with the molecular formula  $C_{10}H_{19}NO$ .<sup>[1]</sup> It belongs to the class of substituted morpholines, which are integral components in a vast array of biologically active molecules and approved pharmaceuticals. The morpholine ring is recognized in medicinal chemistry for its ability to

improve the pharmacokinetic profile of drug candidates, often enhancing aqueous solubility, metabolic stability, and bioavailability.<sup>[2][3]</sup> The introduction of a cyclohexyl group, a non-polar and conformationally significant moiety, at the C3 position introduces a chiral center and offers a lipophilic anchor that can be exploited for modulating ligand-receptor interactions and other biological activities.<sup>[4][5]</sup> This guide serves to consolidate the theoretical and practical knowledge surrounding **3-Cyclohexylmorpholine**, providing a foundational resource for its synthesis, characterization, and potential applications.

## Chemical Structure and Stereochemical Analysis

The structure of **3-Cyclohexylmorpholine** is defined by a six-membered morpholine ring with a cyclohexyl substituent at one of the carbon atoms adjacent to the nitrogen atom.

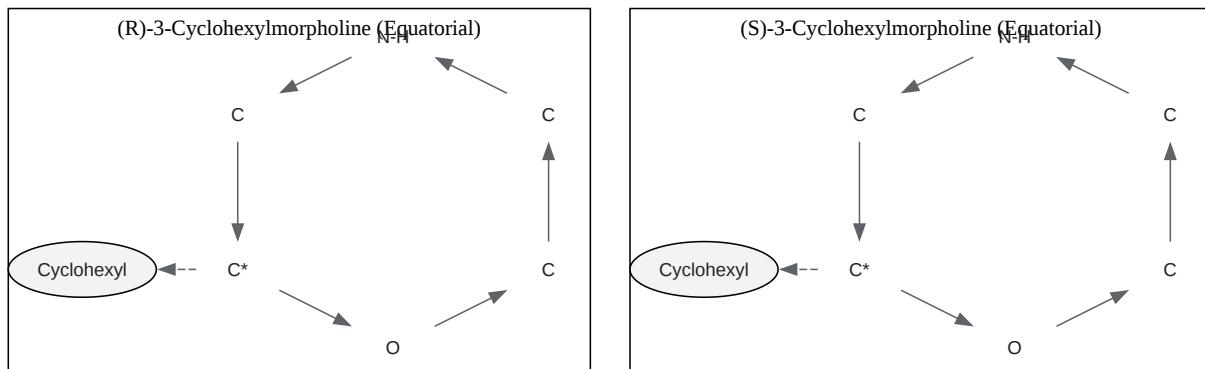
## Chirality and Enantiomers

The substitution at the C3 position of the morpholine ring renders this carbon a stereocenter. Consequently, **3-Cyclohexylmorpholine** exists as a pair of enantiomers: (R)-**3-Cyclohexylmorpholine** and (S)-**3-Cyclohexylmorpholine**. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. A CAS number for the (S)-enantiomer (1270289-34-3) is documented, underscoring the recognition of its chiral nature.<sup>[6][7]</sup>

## Conformational Analysis

Both the morpholine and cyclohexane rings predominantly adopt a stable chair conformation to minimize angular and torsional strain.<sup>[8][9]</sup> For the morpholine ring, the lone pair on the nitrogen atom and the hydrogen atom attached to it can exist in either an axial or equatorial position, with rapid inversion at room temperature.

The critical conformational feature of **3-Cyclohexylmorpholine** is the orientation of the bulky cyclohexyl group. To minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the morpholine ring, the cyclohexyl group will overwhelmingly favor the equatorial position.<sup>[10]</sup> The cyclohexane ring itself will also be in a chair conformation.



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Caption: Enantiomers of **3-Cyclohexylmorpholine** in their most stable chair conformations.

## Physicochemical Properties

While extensive experimental data for **3-Cyclohexylmorpholine** is not publicly available, its key identifiers and predicted properties are summarized below. Properties such as boiling point and density are expected to be higher than those of morpholine due to the increased molecular weight and van der Waals forces from the cyclohexyl group. The basicity ( $pK_a$ ) is expected to be similar to other C-alkylated morpholines.

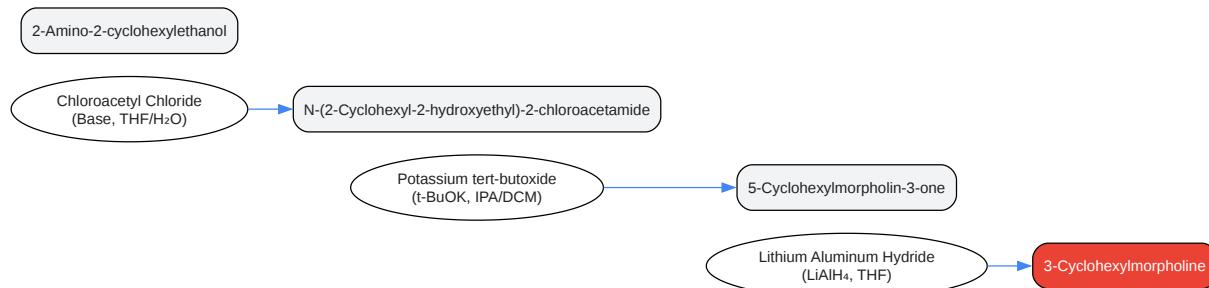
Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO	[1]
Molecular Weight	169.26 g/mol	[1][11]
CAS Number	1270476-30-6	[1][11]
Appearance	Not available (likely a liquid or low-melting solid)	-
Boiling Point	Not available	[12][13]
Melting Point	Not available	[12][13]
Density	Not available	[12][13]
Solubility	Expected to be soluble in organic solvents.	[12]
pKa	Estimated ~8.5-9.0 (similar to other alkylmorpholines)	-

## Synthesis of 3-Cyclohexylmorpholine

There are several established strategies for the synthesis of C3-substituted morpholines that can be adapted for **3-Cyclohexylmorpholine**.<sup>[14][15]</sup> A practical and efficient approach involves a three-step sequence starting from a readily available chiral amino alcohol.<sup>[16]</sup>

## Proposed Synthetic Pathway

The proposed synthesis begins with the N-acylation of 2-amino-2-cyclohexylethanol with chloroacetyl chloride to form an amide intermediate. This is followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholin-3-one ring. Finally, reduction of the amide carbonyl group yields the target **3-Cyclohexylmorpholine**.



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Caption: Proposed synthetic workflow for **3-Cyclohexylmorpholine**.

## Detailed Experimental Protocol

### Step 1: Synthesis of N-(2-Cyclohexyl-2-hydroxyethyl)-2-chloroacetamide

- Dissolve 2-amino-2-cyclohexylethanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
- Cool the solution to -10 °C in an ice-salt bath.
- Add a base such as sodium bicarbonate (1.2 eq).
- Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 0 °C.
- Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

### Step 2: Synthesis of 5-Cyclohexylmorpholin-3-one

- Dissolve the crude amide from Step 1 in a mixture of isopropyl alcohol (IPA) and dichloromethane (DCM).
- Cool the solution to 0 °C.
- Add potassium tert-butoxide (4.0 eq) portion-wise, ensuring the temperature remains at 0 °C.
- Stir the reaction mixture at 0 °C for 2 hours.
- Quench the reaction by adding water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the morpholinone.

### Step 3: Synthesis of **3-Cyclohexylmorpholine**

- In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride ( $\text{LiAlH}_4$ , 3.0 eq) in anhydrous THF.
- Cool the suspension to 0 °C.
- Add a solution of 5-cyclohexylmorpholin-3-one (1.0 eq) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
- Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filter the resulting precipitate and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure and purify by column chromatography or distillation to afford **3-Cyclohexylmorpholine**.

## Spectroscopic Analysis and Characterization

The structural elucidation of **3-Cyclohexylmorpholine** would rely on a combination of NMR, IR, and mass spectrometry. The following are predicted spectral data based on the known behavior of similar molecules.[\[17\]](#)[\[18\]](#)

Technique	Predicted Features
<sup>1</sup> H NMR	$\delta$ (ppm): 3.5-4.0 (m, protons on C2, C5 adjacent to O), 2.5-3.0 (m, protons on C2, C6 adjacent to N), ~2.8 (m, methine proton on C3), 1.0-2.0 (m, broad, 11H from cyclohexyl and N-H proton). Protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity.
<sup>13</sup> C NMR	$\delta$ (ppm): ~70 (C5, adjacent to O), ~60 (C3, substituted carbon), ~50 (C6, adjacent to N), ~45 (C2, adjacent to N), 25-40 (cyclohexyl carbons).
IR Spectroscopy	$\nu$ (cm <sup>-1</sup> ): 3300-3400 (N-H stretch, secondary amine), 2850-2950 (C-H stretch, aliphatic), 1110-1130 (C-O-C stretch, ether, strong).
Mass Spectrometry	m/z: 169 (M <sup>+</sup> , molecular ion), 140 ([M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> ), 112 ([M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> ), 86 (fragment from morpholine ring cleavage), 83 (cyclohexyl cation). Alpha-cleavage next to the nitrogen is a likely major fragmentation pathway. <a href="#">[19]</a> <a href="#">[20]</a>

## Applications in Research and Drug Development

While no specific biological activities have been reported for **3-Cyclohexylmorpholine** itself, the morpholine scaffold is a cornerstone in medicinal chemistry.[\[2\]](#)[\[5\]](#)

- As a Privileged Scaffold: Morpholine is present in numerous FDA-approved drugs, including the antidepressant Reboxetine and the anti-cancer agent Gefitinib. Its presence often confers favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[\[3\]](#)

- Modulation of Physicochemical Properties: The nitrogen atom in the morpholine ring is less basic than in piperidine, which can be advantageous for avoiding off-target interactions and improving oral bioavailability.
- Role of the Cyclohexyl Group: The introduction of a cyclohexyl group provides a lipophilic handle that can be used to probe hydrophobic pockets in protein binding sites. Its rigid conformational nature can also serve to orient other functional groups in a specific vector, potentially increasing binding affinity and selectivity.[\[21\]](#)

Given these characteristics, **3-Cyclohexylmorpholine** is a valuable building block for generating libraries of novel compounds for screening against various biological targets, including GPCRs, kinases, and ion channels, particularly in the central nervous system (CNS) and oncology research areas.[\[22\]](#)[\[23\]](#)

## Safety and Handling

The toxicological properties of **3-Cyclohexylmorpholine** have not been fully investigated.[\[12\]](#) Based on data for similar compounds and general chemical safety principles, it should be handled with care in a well-ventilated laboratory fume hood.

- Hazards: May cause skin and eye irritation. Inhalation may lead to respiratory tract irritation.[\[12\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
- Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[\[13\]](#)
- Incompatible Materials: Avoid contact with strong oxidizing agents.[\[12\]](#)

## Conclusion

**3-Cyclohexylmorpholine** is a chiral, substituted morpholine with significant potential as a scaffold and building block in medicinal chemistry and drug discovery. Its structure combines the beneficial pharmacokinetic properties of the morpholine ring with the lipophilic and conformationally rigid nature of a cyclohexyl group. While specific experimental data on this

compound remain scarce, this guide provides a robust framework for its synthesis, characterization, and rational application in research settings. The synthetic protocols and predicted analytical data herein offer a solid starting point for scientists aiming to explore the chemical space and biological potential of this and related molecules.

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